

Geochemical reservoirs of carbon dioxide

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A Comprehensive Technical Guide to the Geochemical Reservoirs of Carbon Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon dioxide (CO2) is a critical component of Earth's biogeochemical cycles, influencing climate, ocean chemistry, and the biosphere. Understanding the distribution and movement of carbon among its various geochemical reservoirs is fundamental to a wide range of scientific disciplines, from climate science to drug development, where the broader environmental context of human health is increasingly recognized. This technical guide provides an in-depth overview of the primary geochemical reservoirs of carbon dioxide, detailing their scale, the chemical forms of carbon they contain, and the fluxes between them. Furthermore, it outlines key experimental protocols for the quantification of carbon in these reservoirs and presents visual representations of the core processes governing the global carbon cycle.

Major Geochemical Carbon Reservoirs

The Earth's carbon is stored in several interconnected reservoirs of varying sizes and compositions. The exchange of carbon between these reservoirs occurs over timescales ranging from hours to millions of years.

Data on Reservoir Sizes and Fluxes

The following tables summarize the estimated sizes of the major carbon reservoirs and the annual fluxes between them. These values represent a synthesis of data from multiple sources



and are subject to ongoing research and refinement.

Reservoir	Size (Gigatons of Carbon, GtC)	Predominant Forms of Carbon
Atmosphere	~720	Carbon Dioxide (CO2), Methane (CH4)
Oceans	~38,400	Dissolved Inorganic Carbon (DIC): Bicarbonate (HCO3-), Carbonate (CO32-), Aqueous CO2; Dissolved Organic Carbon (DOC); Particulate Organic Carbon (POC)[1][2]
Terrestrial Biosphere	~2,000	Organic Carbon in living organisms, soil organic matter, and detritus[2]
Fossil Fuels	~10,000	Hydrocarbons (coal, oil, natural gas)
Sediments and Sedimentary Rocks	~100,000,000	Carbonate minerals (e.g., calcite, dolomite), Kerogen
Earth's Mantle	Upper Mantle: ~30 ppm; Lower Mantle: ~350 ppm	Elemental Carbon, Carbides, Carbonates
Earth's Core	0.1 - 0.7 wt%	Iron Carbides, Dissolved Carbon in liquid iron[3][4]



Flux	Magnitude (GtC per year)	Direction
Atmosphere - Ocean	~90	Bidirectional
Atmosphere - Terrestrial Biosphere (Photosynthesis)	~120	Atmosphere to Biosphere
Atmosphere - Terrestrial Biosphere (Respiration)	~120	Biosphere to Atmosphere
Ocean - Marine Biota	~50	Ocean to Biota
Marine Biota - Ocean (Respiration)	~50	Biota to Ocean
Volcanic Outgassing	~0.1	Mantle/Crust to Atmosphere[5]
Chemical Weathering	~0.2	Atmosphere to Lithosphere/Hydrosphere[6]
Anthropogenic Emissions (Fossil Fuels)	~9.5	Lithosphere to Atmosphere
Anthropogenic Emissions (Land Use Change)	~1.5	Biosphere to Atmosphere

Key Processes in the Geochemical Carbon Cycle

Several key physical, chemical, and biological processes drive the exchange of carbon between the major reservoirs. Understanding these processes is crucial for comprehending the dynamics of the global carbon cycle.

The Ocean's Carbon Pumps

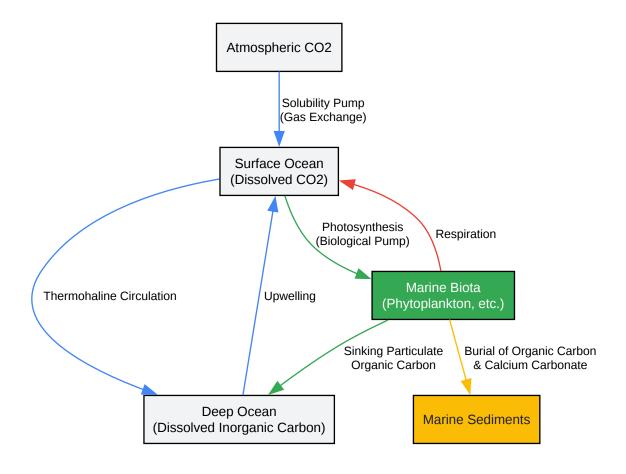
The ocean plays a pivotal role in regulating atmospheric CO2 concentrations through a series of processes collectively known as the ocean's carbon pumps.[1][2] These pumps transport carbon from the surface ocean to the deep ocean, where it can be sequestered for long periods.

• The Solubility Pump: This physico-chemical process is driven by the dissolution of atmospheric CO2 in seawater.[2][7] Colder, saltier water can dissolve more CO2. As dense,



CO2-rich surface water sinks in the high latitudes as part of the thermohaline circulation, it transports carbon to the deep ocean.

- The Biological Carbon Pump: Marine organisms, particularly phytoplankton, take up CO2 from surface waters during photosynthesis, converting it into organic matter.[8][9] A fraction of this organic carbon sinks to the deep ocean as particulate organic carbon (POC), where it is remineralized back to dissolved inorganic carbon (DIC) by bacteria or buried in sediments. [8]
- The Carbonate Pump: Some marine organisms, such as coccolithophores and foraminifera, form shells of calcium carbonate (CaCO3).[1][2] The formation of these shells releases CO2 into the surface water, acting as a "counter pump".[2] However, when these organisms die, their shells sink and can be buried in marine sediments, sequestering carbon on geological timescales.



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Figure 1: Simplified diagram of the ocean's carbon pumps.



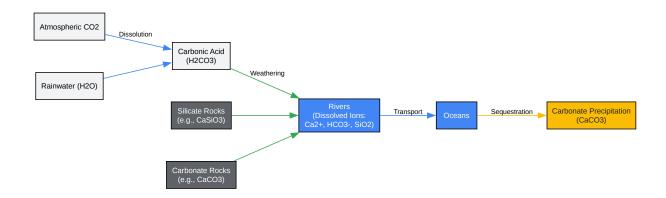
Chemical Weathering of Rocks

Chemical weathering of silicate and carbonate rocks on the continents is a long-term sink for atmospheric CO2.[10][11] Carbonic acid, formed from the dissolution of atmospheric CO2 in rainwater, reacts with minerals in rocks, releasing cations and bicarbonate ions into rivers. These ions are eventually transported to the oceans, where they can be incorporated into carbonate minerals, effectively sequestering the carbon.

The overall reactions can be simplified as:

- Silicate Weathering: CaSiO3 + 2CO2 + H2O → Ca2+ + 2HCO3- + SiO2
- Carbonate Weathering: CaCO3 + CO2 + H2O → Ca2+ + 2HCO3-

While both processes consume atmospheric CO2, the weathering of silicate rocks provides a net long-term sink, as half of the bicarbonate produced from carbonate weathering is derived from the rock itself.



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Figure 2: The process of chemical weathering as a CO2 sink.

The Deep Carbon Cycle



The deep carbon cycle involves the exchange of carbon between the Earth's surface and its interior (mantle and core) over geological timescales.[12] Key processes include:

- Subduction: Carbon-bearing oceanic crust and sediments are transported into the mantle at subduction zones.
- Volcanic and Tectonic Outgassing: Carbon is returned to the atmosphere from the mantle and crust through volcanic eruptions and tectonic degassing along fault systems.[5][13]

This cycle plays a crucial role in regulating the long-term concentration of CO2 in the atmosphere and, consequently, Earth's climate.

Experimental Protocols for Carbon Quantification

Accurate quantification of carbon in different reservoirs is essential for understanding the global carbon cycle. The following sections detail the methodologies for key experiments.

Determination of Dissolved Inorganic Carbon (DIC) in Seawater by Coulometry

Principle: This method involves the acidification of a seawater sample to convert all DIC species (HCO3-, CO32-, and aqueous CO2) to gaseous CO2.[14] The evolved CO2 is then stripped from the sample with a carrier gas and titrated in a coulometric cell.

Apparatus:

- Single-Operator Multi-Parameter Metabolic Analyzer (SOMMA) or similar extraction system.
- CO2 coulometer.
- Calibrated sample pipette.
- Gas purification train (for carrier gas).

Reagents:

Phosphoric acid (H3PO4), ~10% solution.



- Nitrogen or other inert carrier gas, free of CO2.
- Magnesium perchlorate (for water vapor removal).[14]
- Activated silica gel (for removal of acidic gases).[14]
- Certified reference materials (CRMs) for DIC in seawater.

Procedure:

- System Preparation: Prepare the coulometric cell solution according to the manufacturer's instructions. Purge the entire system with the CO2-free carrier gas to establish a stable baseline.
- Calibration: Calibrate the system using certified reference materials for DIC in seawater.
 Analyze the CRM multiple times to ensure accuracy and precision.
- Sample Collection: Collect seawater samples in gas-tight bottles, taking care to avoid atmospheric contamination. A headspace should be left, and a poison (e.g., mercuric chloride) added to halt biological activity.
- Sample Analysis: a. Draw a precise volume of the seawater sample into the calibrated pipette. b. Inject the sample into the stripping chamber containing phosphoric acid. c. The carrier gas strips the evolved CO2 from the acidified sample and carries it through the gas purification train into the coulometric cell. d. In the coulometric cell, the CO2 reacts with a monoethanolamine solution, and the resulting acid is titrated with coulometrically generated hydroxide ions. e. The total charge required for the titration is proportional to the amount of CO2 that entered the cell.
- Data Calculation: The instrument's software calculates the concentration of DIC in the sample based on the titration data, sample volume, and calibration.

Determination of Total Organic Carbon (TOC) and Total Inorganic Carbon (TIC) in Soils and Sediments

Principle: This protocol outlines the determination of total carbon (TC), total organic carbon (TOC), and total inorganic carbon (TIC) in solid samples. TC is measured by high-temperature

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combustion. TIC is determined by acidifying the sample to liberate CO2 from carbonates. TOC is then calculated as the difference between TC and TIC.[15]

Apparatus:

- High-temperature combustion carbon analyzer (e.g., LECO or Shimadzu type).
- Muffle furnace.
- Drying oven.
- Mortar and pestle or grinder.
- Fume hood.
- Analytical balance.

Reagents:

- Hydrochloric acid (HCl), 1M solution.
- · Deionized water.
- Standard reference materials for soil or sediment carbon.

Procedure:

Part A: Total Carbon (TC) Determination

- Sample Preparation: Dry the soil or sediment sample at 60-70°C to a constant weight. Grind the sample to a fine powder (< 250 μm).
- Analysis: a. Weigh a small amount of the homogenized sample into a ceramic crucible. b.
 Place the crucible in the autosampler of the carbon analyzer. c. The sample is combusted at
 a high temperature (e.g., 900-1350°C) in a stream of pure oxygen. d. All carbon in the
 sample is converted to CO2, which is then detected by a non-dispersive infrared (NDIR)
 detector. e. The instrument's software calculates the TC content based on the detector
 response and a calibration curve generated from standard reference materials.



Part B: Total Inorganic Carbon (TIC) Determination

- Sample Preparation: Weigh a separate subsample of the dried and ground material into a reaction vessel.
- Acidification: In a fume hood, carefully add 1M HCl to the sample until effervescence ceases.
 This drives off the inorganic carbon as CO2.
- Drying: Dry the sample at 60-70°C to remove any remaining acid and water.
- Analysis: Analyze the acid-treated sample for its remaining carbon content using the hightemperature combustion method described in Part A. The result is the TOC content.

Part C: Calculation

• Calculate TIC by subtracting the TOC value from the TC value: TIC = TC - TOC.

Measurement of Soil CO2 Flux Using a Portable Chamber System

Principle: This method measures the rate of CO2 exchange between the soil surface and the atmosphere. A chamber is placed on the soil surface, and the change in CO2 concentration within the chamber headspace is measured over time. The flux is calculated from the rate of change of CO2 concentration, the chamber volume, and the soil surface area covered by the chamber.

Apparatus:

- Portable CO2 flux measurement system, including:
 - A closed-dynamic or static chamber.
 - An infrared gas analyzer (IRGA) for CO2.
 - A pump to circulate air between the chamber and the IRGA.
 - o Data logger.

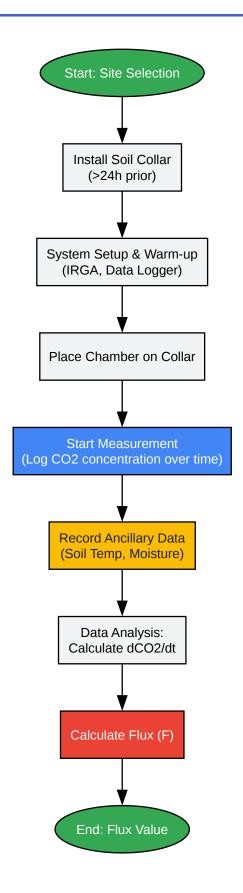


- Soil collars (to be inserted into the soil prior to measurement).
- Thermometer and soil moisture probe.

Procedure:

- Site Preparation: At least 24 hours before the first measurement, insert soil collars a few centimeters into the soil at the desired measurement locations. This minimizes soil disturbance during measurements.
- System Setup: a. Turn on the IRGA and allow it to warm up and stabilize according to the manufacturer's instructions. b. Calibrate the IRGA using standard gases of known CO2 concentrations if required.
- Measurement: a. Place the chamber onto a pre-installed soil collar, ensuring a good seal. b.
 Start the data logger and the pump to circulate air from the chamber through the IRGA. c.
 Record the CO2 concentration inside the chamber over a period of 1-5 minutes. The
 concentration should change linearly over time. d. Simultaneously, measure and record the
 soil temperature and moisture near the collar.
- Data Analysis: a. Calculate the rate of change of CO2 concentration (dCO2/dt) from the linear portion of the concentration-time data. b. Calculate the soil CO2 flux (F) using the following equation: F = (dCO2/dt) * (V/A) * (P/RT) where:
 - F is the flux (in μmol m-2 s-1)
 - dCO2/dt is the rate of change of CO2 concentration (in μmol mol-1 s-1)
 - V is the chamber volume (in m3)
 - A is the soil surface area covered by the chamber (in m2)
 - P is the atmospheric pressure (in Pa)
 - R is the ideal gas constant (8.314 J mol-1 K-1)
 - T is the air temperature inside the chamber (in K)





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Figure 3: Workflow for measuring soil CO2 flux.



Conclusion

The geochemical reservoirs of **carbon dioxide** are vast and interconnected, governed by a complex interplay of physical, chemical, and biological processes. A thorough understanding of these reservoirs and the fluxes between them is paramount for addressing global challenges such as climate change. The standardized experimental protocols outlined in this guide provide a framework for the accurate quantification of carbon in various environmental compartments, which is essential for robust scientific inquiry. The continued refinement of these methods and the integration of data from across disciplines will be crucial for advancing our knowledge of the Earth's carbon cycle and its response to anthropogenic pressures.

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